3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Description
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride (CAS: 175136-00-2) is an acyl chloride derivative with the molecular formula C₁₁H₁₀Cl₂O₃ and a molecular weight of 261.103 g/mol. It features a chloro substituent at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring, conjugated to a propenoyl chloride moiety. This compound is commercially available (e.g., Apollo brand, Product No. OR21791) and is primarily utilized in organic synthesis for constructing complex molecules, such as pharmaceuticals or agrochemicals, due to its reactive acyl chloride group .
Properties
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJOUFWJHFXYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379313 | |
| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-00-2 | |
| Record name | 3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation via Thionyl Chloride
The most widely reported method involves converting 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.
Procedure :
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Reaction Setup : 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM).
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Reagent Addition : Thionyl chloride (2.5 eq) is added dropwise under nitrogen at 0°C.
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Reflux : The mixture is refluxed at 40–45°C for 4–6 hours.
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Work-Up : Excess SOCl₂ and solvent are removed under reduced pressure. The crude product is purified via vacuum distillation or recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 4–6 hours |
| Temperature | 40–45°C |
Mechanistic Insight :
The reaction is catalyzed by the generation of HCl, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. SOCl₂ acts both as a reagent and solvent, ensuring complete conversion.
Oxalyl Chloride-Mediated Synthesis
For acid-sensitive substrates, oxalyl chloride (COCl)₂ is preferred due to its milder reaction conditions. This method minimizes side reactions such as ring chlorination.
Procedure :
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Activation : 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid (1.0 eq) is dissolved in dry DCM.
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Catalyst Addition : A catalytic amount of dimethylformamide (DMF, 0.1 eq) is added.
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Reagent Addition : Oxalyl chloride (2.2 eq) is introduced at 0°C.
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Stirring : The reaction is stirred at room temperature for 2–3 hours.
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Purification : The product is isolated via rotary evaporation and washed with hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 88–90% |
| Purity (NMR) | ≥97% |
| Reaction Time | 2–3 hours |
| Temperature | 25°C |
Advantages :
Precursor Synthesis: 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic Acid
The carboxylic acid precursor is typically synthesized via Knoevenagel condensation between 2-chloro-3,4-dimethoxybenzaldehyde and malonic acid.
Procedure :
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Condensation : 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) are heated in pyridine at 80°C for 8 hours.
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Acidification : The mixture is poured into ice-cold HCl, yielding a precipitate.
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Recrystallization : The crude acid is purified using ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 8 hours |
| Temperature | 80°C |
Side Reactions :
-
Over-condensation leading to dimerization (controlled via stoichiometry).
Alternative Methods and Comparative Analysis
Phosphorus Pentachloride (PCl₅)
PCl₅ offers a high-yield route but requires stringent moisture control:
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity | 96–98% |
| Reaction Time | 5 hours |
Limitations :
-
Generates phosphorous oxychloride (POCl₃), requiring careful handling.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the reaction:
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reaction Time | 20 minutes |
| Temperature | 100°C |
Purification and Characterization
Distillation vs. Recrystallization
Spectroscopic Validation
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| Thionyl Chloride | 50–60 |
| Oxalyl Chloride | 120–150 |
| PCl₅ | 70–80 |
Chemical Reactions Analysis
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic aqueous solutions for hydrolysis.
Scientific Research Applications
Overview
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride is classified as an acyl chloride, characterized by its reactive carbonyl group. Its molecular formula is C11H10ClO3, and it has a molecular weight of approximately 261.10 g/mol. The compound features a chloro-substituted phenyl group and two methoxy groups, which enhance its reactivity and utility in synthetic chemistry.
Organic Chemistry
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex organic molecules. For example:
- It is used in the synthesis of heterocyclic compounds such as 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone , showcasing its utility in creating biologically relevant structures .
Biochemical Applications
The compound is utilized for modifying biomolecules to study their structure and function. This modification can help elucidate biochemical pathways and interactions within biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound plays a role in the development of potential pharmaceutical compounds. Its structural features may contribute to the design of drugs targeting specific biological pathways or diseases.
Industrial Applications
The compound is also significant in the production of specialty chemicals and materials. Its reactivity allows it to be used in various industrial processes where specific chemical transformations are required.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful for modifying other molecules. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
3-(2,3-Dimethoxyphenyl)prop-2-enoyl Chloride (CAS: 185253-63-8)
- Molecular Formula : C₁₁H₁₁ClO₃
- Molecular Weight : 226.656 g/mol
- Key Differences :
- Substituent Positions: The methoxy groups are located at the 2- and 3-positions of the aromatic ring, compared to 3- and 4-positions in the target compound.
- Absence of Chloro Substituent: Lacks the electron-withdrawing chloro group at the 2-position.
- Impact on Reactivity :
- The chloro group in the target compound increases electrophilicity at the acyl chloride, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
- The 3,4-dimethoxy arrangement in the target compound may stabilize the aromatic system via resonance effects, whereas the 2,3-dimethoxy analog may exhibit reduced conjugation efficiency .
2-Chloro-3,5-dinitrobenzoyl Chloride
- Molecular Formula : C₇H₂Cl₂N₂O₅ (estimated)
- Key Differences :
- Substituents: Features nitro groups at the 3- and 5-positions instead of methoxy groups.
- Electronic Effects: Nitro groups are strong electron-withdrawing groups, significantly increasing the acyl chloride’s electrophilicity compared to methoxy-containing analogs.
- Reactivity Profile :
3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenoic Acid Hydrazide
- Key Differences :
- Functional Group: Replaces the acyl chloride with a hydrazide group (-CONHNH₂).
- Reactivity and Applications: The hydrazide derivative is less reactive toward nucleophiles but serves as a precursor for synthesizing heterocycles (e.g., triazoles) or metal complexes.
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|---|
| 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | 175136-00-2 | C₁₁H₁₀Cl₂O₃ | 261.103 | 2-Cl, 3,4-OCH₃ | High electrophilicity for coupling |
| 3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride | 185253-63-8 | C₁₁H₁₁ClO₃ | 226.656 | 2,3-OCH₃ | Moderate reactivity, lower stability |
| 2-Chloro-3,5-dinitrobenzoyl chloride | N/A | C₇H₂Cl₂N₂O₅ | ~265.0 (estimated) | 2-Cl, 3,5-NO₂ | Extreme electrophilicity, high stability |
| 3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenoic acid hydrazide | N/A | C₁₁H₁₂ClN₂O₃ | ~255.7 (estimated) | 2-Cl, 3,4-OCH₃, -CONHNH₂ | Bioactive precursor, slow reactions |
Biological Activity
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride, also known as 3-(2-chloro-3,4-dimethoxyphenyl)acryloyl chloride, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C11H10ClO3
- Molecular Weight : 261.1 g/mol
- CAS Number : 175136-00-2
- Physical State : Liquid at room temperature, with a melting point of 80-82 °C and a boiling point of approximately 344.9 °C .
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.
- Biochemical Pathways : It is involved in the degradation of tryptophan via indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation and inflammation.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Notably, some derivatives exhibited submicromolar activity against these pathogens, indicating their potential as therapeutic agents .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance, derivatives based on this structure have been synthesized and tested for their ability to induce apoptosis in cancer cells while maintaining low cytotoxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
- Anticancer Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial efficacy |
| Alteration of the aromatic ring structure | Enhanced anticancer properties |
| Variation in alkyl chain length | Modulation of lipophilicity and bioavailability |
Q & A
Q. What are the recommended synthetic routes for 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride, and how can reaction conditions be optimized?
The synthesis of this compound typically involves a multi-step process starting with functionalization of the aromatic ring. A common approach is the Friedel-Crafts acylation of 2-chloro-3,4-dimethoxybenzene with acryloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization includes:
- Temperature control : Maintaining reflux conditions (40–60°C) to balance reactivity and byproduct formation.
- Solvent selection : Use of anhydrous dichloromethane or toluene to prevent hydrolysis of the acyl chloride intermediate.
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) to isolate the product .
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
Key analytical methods include:
Q. What safety protocols are critical during handling and storage?
- Handling : Use inert atmosphere (N₂/Ar) due to moisture sensitivity; wear PPE (gloves, goggles) to avoid skin/eye contact with the acyl chloride .
- Storage : Keep in sealed, desiccated containers at –20°C to prevent hydrolysis.
- Waste disposal : Neutralize with ice-cold sodium bicarbonate before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- DFT calculations : Use Gaussian or ORCA software to model the electron-deficient β-carbon in the α,β-unsaturated acyl chloride. The LUMO energy (~ -1.5 eV) indicates high electrophilicity, favoring nucleophilic attack at the β-position .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess stabilization of transition states.
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for reactions with amines or alcohols) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid or dimerized species). Adjust synthetic conditions (e.g., stricter anhydrous protocols) .
- Crystallographic validation : If NMR signals overlap (e.g., methoxy vs. vinyl protons), grow single crystals and refine the structure via SHELXL to confirm bond lengths/angles .
- Isotopic labeling : Synthesize ¹³C-labeled derivatives to trace unexpected signals in complex spectra .
Q. How does steric hindrance from the 2-chloro-3,4-dimethoxyphenyl group influence its utility in multi-step syntheses?
- Steric maps : Generate using Mercury software to visualize crowded regions (e.g., ortho-chloro substituent), which may slow down reactions at the acryloyl group.
- Case study : In Diels-Alder reactions, the bulky aryl group reduces diene accessibility, requiring elevated temperatures (80–100°C) or high-pressure conditions .
- Alternative approaches : Protect the acryloyl chloride as a more stable imidazolide intermediate to enhance reactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
